molecular formula C14H26Si2 B8482345 (2,5-Dimethyl-1,4-phenylene)bis(trimethylsilane) CAS No. 31825-46-4

(2,5-Dimethyl-1,4-phenylene)bis(trimethylsilane)

Cat. No. B8482345
Key on ui cas rn: 31825-46-4
M. Wt: 250.53 g/mol
InChI Key: IGOGIBNEXQQSPA-UHFFFAOYSA-N
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Patent
US06885038B2

Procedure details

10.52 g of 2,5-dibromo-p-xylene (40 mmol) was reacted with 2.08 of magnesium turnings (88 mmol) in 40 ml of anhydrous THF for 4 hours with refluxing (initiated by iodine) to give the 2,5-bisbromomagnesium-p-xylene Grignard reagent. To this solution, cooled in an ice bath, was added a solution of 11.2 ml trimethylsilyl chloride (88 mmol) in 40 ml of anhydrous THF. The mixture was refluxed for 24 hours and then cooled in an ice bath. After it was quenched with saturated ammonium chloride aqueous solution, THF was evaporated and the residue was extracted with hexane (30 ml×2). The combined organic layers were washed with water, brine and then dried over anhydrous magnesium sulfate. After the solution was evaporated under a reduced pressure, the residue was recrystallized in ethanol to afford white plate crystals 6.1 g, (yield 61%). M.p. 56.0-57.5° C. MS: 250. 1H NMR (300 MHz, CDCl3, ppm) δ 0.31 (18H, s, —Si(CH3)3), 2.42 (6H, s), 7.24 (2H, s). Anal. Calcd for C14H26Si2: C, 67.12; H, 10.46. Found: C, 66.94; H, 10.23.
Quantity
11.2 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2](Cl)([CH3:4])[CH3:3].[CH2:6]1[CH2:10]O[CH2:8][CH2:7]1>>[CH3:1][Si:2]([CH3:4])([CH3:8])[C:3]1[CH:7]=[C:6]([CH3:10])[C:8]([Si:2]([CH3:4])([CH3:3])[CH3:1])=[CH:7][C:6]=1[CH3:10]

Inputs

Step One
Name
Quantity
11.2 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To this solution, cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
After it was quenched with saturated ammonium chloride aqueous solution, THF
CUSTOM
Type
CUSTOM
Details
was evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with hexane (30 ml×2)
WASH
Type
WASH
Details
The combined organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After the solution was evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized in ethanol

Outcomes

Product
Name
Type
product
Smiles
C[Si](C1=C(C=C(C(=C1)C)[Si](C)(C)C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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